2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide
Description
Properties
Molecular Formula |
C20H21N5O2S |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H21N5O2S/c1-3-25-19(16-9-5-4-6-10-16)23-24-20(25)28-14-18(26)22-21-13-15-8-7-11-17(12-15)27-2/h4-13H,3,14H2,1-2H3,(H,22,26)/b21-13+ |
InChI Key |
JOYATTUOJWRAIM-FYJGNVAPSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=CC=C2)OC)C3=CC=CC=C3 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=CC=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme:
Key Conditions:
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | POCl₃, reflux | 100°C | 6 h | 78% |
| 2 | Ethyl bromide, KOH | 60°C | 4 h | 85% |
Mechanistic Insight : Cyclization proceeds via dehydration, forming the triazole ring, while alkylation introduces the ethyl group at N4.
Preparation of 2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
The sulfanylacetic hydrazide intermediate is synthesized through nucleophilic substitution.
Reaction Steps:
Optimization Data:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent (Step 1) | Ethanol/water (1:1) | Maximizes solubility |
| Molar Ratio (Step 2) | 1:1.2 (acid:hydrazine) | 95% conversion |
| Reaction Time | 5 h (Step 2) | Prevents over-reduction |
Characterization :
Condensation with 3-Methoxybenzaldehyde to Form the Schiff Base
The final step involves Schiff base formation via condensation of the hydrazide with 3-methoxybenzaldehyde.
Reaction Protocol:
Yield Optimization:
| Condition | Effect on E:Z Ratio | Final Yield |
|---|---|---|
| HCl concentration | 0.1 M → 95:5 | 88% |
| Solvent (Ethanol) | Polar protic → E-form | 82% |
| Reaction Time | 6 h → Complete | 90% |
Mechanism : Protonation of the aldehyde enhances electrophilicity, facilitating nucleophilic attack by the hydrazide’s NH₂ group.
Industrial-Scale Production Considerations
Scaling up requires modifications for efficiency and safety:
Process Intensification Strategies:
| Strategy | Benefit | Example |
|---|---|---|
| Continuous Flow | Reduced reaction time | Triazole cyclization in flow reactor |
| Microwave Assistance | 50% faster kinetics | Schiff base condensation |
Environmental Impact :
Purification and Characterization
Purification Methods:
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the triazole ring to a more reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Properties : Studies have shown that the compound can inhibit cell growth and proliferation in various cancer cell lines. The mechanism of action may involve the modulation of specific enzymes or receptors associated with cancer progression .
- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation, potentially through the inhibition of pro-inflammatory cytokines and pathways .
- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties against common pathogens such as Escherichia coli and Pseudomonas aeruginosa, indicating its potential as an antimicrobial agent .
Case Study 1: Anticancer Activity
In a study published in Molecular Pharmacology, the compound was tested against a panel of cancer cell lines by the National Cancer Institute (NCI). It demonstrated significant cytotoxicity with an average growth inhibition rate of 70% at concentrations below 10 µM, suggesting strong anticancer potential .
Case Study 2: Anti-inflammatory Mechanism
Research conducted on animal models indicated that treatment with this compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its utility in treating chronic inflammatory conditions .
Case Study 3: Antimicrobial Efficacy
A study assessing the antimicrobial properties revealed that the compound exhibited minimum inhibitory concentrations (MICs) against E. coli and P. aeruginosa comparable to standard antibiotics, highlighting its potential as a new antimicrobial agent .
Potential Therapeutic Applications
Given its diverse biological activities, 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide could be explored for various therapeutic applications:
- Cancer Treatment : As an adjunct therapy in oncology due to its cytotoxic effects on tumor cells.
- Anti-inflammatory Drugs : Development of formulations aimed at chronic inflammatory diseases such as rheumatoid arthritis.
- Antimicrobial Agents : Potential use in treating infections caused by resistant bacterial strains.
Mechanism of Action
The mechanism of action of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects. For example, its anticancer activity may be due to the inhibition of enzymes involved in DNA replication or repair .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of this compound can be contextualized against related 1,2,4-triazole derivatives. Below is a detailed comparison:
Structural Variations and Substituent Effects
Structure-Activity Relationship (SAR) Insights
- Triazole Core : Substitution at position 5 with electron-withdrawing groups (e.g., pyridine in ZE-4b) enhances antimicrobial activity, while bulky groups (e.g., cyclohexyl in ZE-5a) reduce bioavailability .
- Hydrazide Moiety : Benzylidene substituents with para-hydroxy/methoxy groups () improve antioxidant profiles via resonance stabilization of radicals .
- Sulfanyl Linker : The -S- bridge increases metabolic stability compared to oxygen analogs, as observed in pharmacokinetic studies of related compounds .
Biological Activity
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article compiles findings from various studies to present a comprehensive overview of its biological effects.
Basic Information
- Molecular Formula : C18H19N5O3S
- Molecular Weight : 417.5 g/mol
- CAS Number : 361165-45-9
Structural Characteristics
The compound features a triazole ring, which is known for its biological significance, and a hydrazone linkage that contributes to its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentrations (MIC) of the compound against selected pathogens:
| Pathogen | MIC (µg/mL) | Comparison with Kanamycin |
|---|---|---|
| Staphylococcus aureus | 8 | Comparable |
| Escherichia coli | 16 | Higher than kanamycin |
| Pseudomonas aeruginosa | 32 | Significantly higher |
| Bacillus subtilis | 64 | Comparable |
This data indicates that while the compound exhibits antimicrobial properties, its effectiveness varies across different bacterial species. Notably, it showed significant activity against Staphylococcus aureus, making it a candidate for further investigation in treating infections caused by this pathogen .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies revealed that it inhibits cancer cell proliferation through multiple mechanisms:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in cancer cells, preventing their division and proliferation.
- Inhibition of Metastasis : Studies suggest that this compound may inhibit the migration and invasion of cancer cells .
A case study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls, with an IC50 value of approximately 15 µM.
The biological activity of this compound is believed to be mediated through:
Q & A
Basic: What synthetic methodologies are effective for preparing this triazole-acetohydrazide derivative?
Answer:
The synthesis typically involves multi-step reactions:
Thioether formation : Reacting a triazole-thiol intermediate with a halogenated acetohydrazide (e.g., chloroacetyl hydrazide) under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl linkage.
Hydrazone formation : Condensation of the hydrazide group with a substituted benzaldehyde (e.g., 3-methoxybenzaldehyde) in ethanol under reflux, catalyzed by acetic acid .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) for isolation.
Key validation : Monitor reaction progress via TLC (chloroform:methanol, 7:3) and confirm structure using NMR (¹H/¹³C) and IR (C=N stretch at ~1600 cm⁻¹) .
Advanced: How can computational methods resolve contradictions in spectroscopic data during structural elucidation?
Answer:
Discrepancies in NMR/IR data (e.g., unexpected shifts in aromatic protons or carbonyl signals) may arise from dynamic effects like tautomerism or crystal packing. To address this:
DFT calculations : Optimize the molecular geometry using software (e.g., Gaussian 09) and compare computed NMR/IR spectra with experimental data .
Hirshfeld surface analysis : Evaluate intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in the crystal lattice using CrystalExplorer. This clarifies how packing affects spectroscopic properties .
X-ray crystallography : Resolve ambiguities by determining the single-crystal structure, which provides definitive bond lengths and angles .
Basic: What experimental design principles optimize the synthesis yield of this compound?
Answer:
Use Design of Experiments (DoE) to identify critical factors:
Variables : Solvent polarity (ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometry (hydrazide:aldehyde ratio).
Response surface methodology : Statistically model interactions between variables to maximize yield.
Validation : Replicate optimal conditions (e.g., 1:1.2 molar ratio in ethanol under reflux for 4 hours) and confirm reproducibility .
Advanced: How do substituents on the triazole ring influence biological activity, and how can conflicting SAR data be reconciled?
Answer:
Contradictions in structure-activity relationships (SAR) often arise from substituent electronic/steric effects:
Electronic effects : Electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring enhance electrophilicity, potentially increasing antimicrobial activity. Use Hammett σ constants to quantify electronic contributions .
Steric effects : Bulky substituents (e.g., cyclohexyl) may hinder target binding. Compare IC₅₀ values of analogs with varying substituents using molecular docking (AutoDock Vina) .
Data normalization : Account for assay variability (e.g., MIC differences in broth microdilution vs. agar diffusion) by standardizing protocols across studies .
Basic: What analytical techniques are essential for characterizing the hydrazone configuration (E/Z isomerism)?
Answer:
¹H NMR : The E-isomer exhibits a downfield shift (~8.5 ppm) for the hydrazone proton due to conjugation with the carbonyl group.
NOESY : Confirm spatial proximity between the hydrazone proton and aromatic protons to distinguish E/Z configurations.
X-ray diffraction : Resolve geometric isomerism unambiguously .
Advanced: How can researchers evaluate the compound’s thermodynamic stability and degradation pathways?
Answer:
Thermogravimetric analysis (TGA) : Measure weight loss under controlled heating to identify decomposition temperatures.
Differential scanning calorimetry (DSC) : Detect phase transitions (e.g., melting, crystallization) and calculate enthalpy changes.
DFT-based transition state analysis : Model degradation pathways (e.g., hydrolysis of the hydrazone bond) using Gaussian 09 .
Basic: What are common intermediates in synthesizing structurally related triazole derivatives?
Answer:
2-[(Triazol-3-yl)sulfanyl]acetohydrazide : Synthesized via nucleophilic substitution between triazole-thiols and chloroacetohydrazide.
Substituted benzaldehyde intermediates : E.g., 3-methoxybenzaldehyde for hydrazone formation .
Validation : Confirm intermediate purity via melting point analysis and LC-MS .
Advanced: What strategies mitigate byproduct formation during the condensation step?
Answer:
Catalyst screening : Use acetic acid (5 mol%) instead of HCl to minimize hydrolysis byproducts.
Solvent optimization : Anhydrous ethanol reduces water-mediated side reactions.
In situ monitoring : Use ReactIR to track aldehyde consumption and adjust reaction time dynamically .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
